REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[C:18]([F:20])[C:17]([F:21])=[CH:16][C:15]=1[C:22]1[O:23][CH2:24][C:25]([CH3:28])([CH3:27])[N:26]=1.[Cl:29]C(Cl)(Cl)C(C(Cl)(Cl)Cl)=O>C1COCC1.O>[Cl:29][C:19]1[C:14]([F:13])=[C:15]([C:22]2[O:23][CH2:24][C:25]([CH3:28])([CH3:27])[N:26]=2)[CH:16]=[C:17]([F:21])[C:18]=1[F:20]
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)C=1OCC(N1)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at -78° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
the organic phase was washed with water, 1N hydrochloric acid, and 5% sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CONCENTRATION
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Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
gave a dark oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=C(C1F)F)C=1OCC(N1)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |